molecular formula C10H20N2O2S B3199253 N-cyclopentylpiperidine-3-sulfonamide CAS No. 1016814-99-5

N-cyclopentylpiperidine-3-sulfonamide

Cat. No.: B3199253
CAS No.: 1016814-99-5
M. Wt: 232.35 g/mol
InChI Key: INZXLXZRNXWVNZ-UHFFFAOYSA-N
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Description

N-cyclopentylpiperidine-3-sulfonamide is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.34 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (–SO2NH2) attached to a piperidine ring substituted with a cyclopentyl group. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentylpiperidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of ammonium carbamate as the nitrogen source and methanol as the solvent and oxygen source . This one-pot synthesis method is advantageous because it reduces the need for additional purification steps and minimizes waste generation.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylpiperidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentylpiperidine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-cyclopentylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria . As a result, sulfonamides exhibit bacteriostatic activity, preventing the growth and proliferation of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentylpiperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c13-15(14,10-6-3-7-11-8-10)12-9-4-1-2-5-9/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZXLXZRNXWVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopentylpiperidine-3-sulfonamide
Reactant of Route 2
N-cyclopentylpiperidine-3-sulfonamide
Reactant of Route 3
N-cyclopentylpiperidine-3-sulfonamide
Reactant of Route 4
N-cyclopentylpiperidine-3-sulfonamide
Reactant of Route 5
N-cyclopentylpiperidine-3-sulfonamide
Reactant of Route 6
N-cyclopentylpiperidine-3-sulfonamide

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